molecular formula C19H15N3 B13879450 6-(4-Methylimidazol-1-yl)-2-phenylquinoline

6-(4-Methylimidazol-1-yl)-2-phenylquinoline

Cat. No.: B13879450
M. Wt: 285.3 g/mol
InChI Key: IFAMXMQJNFVUIR-UHFFFAOYSA-N
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Description

6-(4-Methylimidazol-1-yl)-2-phenylquinoline: is a heterocyclic compound that combines the structural features of imidazole and quinoline. Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenylquinoline typically involves the condensation of 2-phenylquinoline with 4-methylimidazole. One common method is the cyclization reaction, where the starting materials are heated in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Molecular Targets and Pathways:

    Metal Ion Coordination: The imidazole ring can bind to metal ions, affecting metalloproteins and enzymes.

    DNA Intercalation: The quinoline moiety can insert between DNA base pairs, interfering with DNA replication and transcription.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the imidazole ring, resulting in different chemical and biological properties.

    4-Methylimidazole: Lacks the quinoline moiety, limiting its applications compared to the combined structure.

Uniqueness: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline stands out due to its combined structural features, which impart unique reactivity and biological activity. The presence of both imidazole and quinoline moieties allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

6-(4-methylimidazol-1-yl)-2-phenylquinoline

InChI

InChI=1S/C19H15N3/c1-14-12-22(13-20-14)17-8-10-19-16(11-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

IFAMXMQJNFVUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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